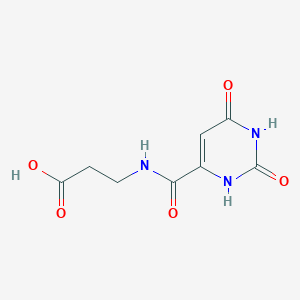

N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]-beta-alanine is a beta-alanine derivative obtained by formal condensation of the carboxy group of orotic acid with the amino group of beta-alanine. One of a series of mucosal-associated invariant T (MAIT) cell agonists. It has a role as a MAIT cell agonist. It derives from an orotic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorescent Amino Acid Derivatives

- A study described the synthesis of a highly fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, showcasing intense long-wave absorption and emission. This derivative could serve as a sensitive analytical probe, potentially useful in peptide studies and analysis of peptide conformations (Szymańska et al., 2003).

Challenges in Affinity Chromatography and Protein Immobilization

- Research highlighted limitations of N-hydroxysuccinimide esters in affinity chromatography. The study found that the reaction leads to an undesirable side product that interferes with column applications, emphasizing the need for careful preparation of active esters in these processes (Wilchek & Miron, 1987).

Molecular Structure Studies

- The gas-phase structure of beta-alanine was studied using Fourier transform microwave spectroscopy. This research provided detailed insights into the molecular structure of beta-alanine, which could inform a range of biochemical and pharmacological applications (Sanz et al., 2006).

Biotechnological Applications

- The synthesis of Carnosine and related dipeptides, which have quenching properties against reactive and cytotoxic carbonyl species, was explored. These compounds, including beta-alanine derivatives, have potential therapeutic implications in diseases characterized by oxidative stress (Aldini et al., 2005).

Role in Physiology and Pathophysiology

- Carnosine, which includes beta-alanine, was studied for its physiological and pathophysiological roles. It has pH-buffering, metal-ion chelation, and antioxidant capacities, suggesting therapeutic potential in a range of diseases involving ischemic or oxidative stress (Boldyrev et al., 2013).

Development of Carbonic Anhydrase Activators

- Research on carbonic anhydrase activators included derivatives of Carnosine (beta-Ala-His), demonstrating their potential as pharmacological agents for treating conditions related to carbonic anhydrase deficiency (Scozzafava & Supuran, 2002).

Biochemical Synthesis and Characterization

- A study focused on the enzymatic synthesis and characterization of a Carnosine analogue in a non-aqueous solvent, highlighting its high antioxidant activity and potential applications in various fields (Zhou, Su, & Lu, 2009).

Eigenschaften

Molekularformel |

C8H9N3O5 |

|---|---|

Molekulargewicht |

227.17 g/mol |

IUPAC-Name |

3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propanoic acid |

InChI |

InChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16) |

InChI-Schlüssel |

HLVBXSGXJVQJGW-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |

Kanonische SMILES |

C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-morpholinyl)propyl]-2-adamantanamine](/img/structure/B1227082.png)

![N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B1227083.png)

![3,4,5-triethoxy-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1227085.png)

![2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1227091.png)

![3-chloro-5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B1227092.png)

![Benzoic acid [3,4-dihydroxy-5-(5-methyl-2,4-dioxo-1-pyrimidinyl)-2-oxolanyl]methyl ester](/img/structure/B1227093.png)

![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea](/img/structure/B1227094.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea](/img/structure/B1227098.png)

![N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1227099.png)

![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B1227101.png)